molecular formula C15H11Cl2NO B11954844 2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one

2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one

Cat. No.: B11954844
M. Wt: 292.2 g/mol
InChI Key: LUKZLTGVQSDRDN-UHFFFAOYSA-N
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Description

2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is an organic compound with the molecular formula C15H11Cl2NO and a molecular weight of 292.167 g/mol It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one typically involves multi-step organic reactions. One common method involves the chlorination of 5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of chlorinating agents and the potential hazards associated with large-scale chemical reactions .

Chemical Reactions Analysis

Types of Reactions

2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions and may contribute to its biological activity .

Properties

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

2,11-dichloro-5-methyl-11H-benzo[c][1]benzazepin-6-one

InChI

InChI=1S/C15H11Cl2NO/c1-18-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,14H,1H3

InChI Key

LUKZLTGVQSDRDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3C1=O)Cl

Origin of Product

United States

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